molecular formula C18H23N3 B14860728 4-(Piperidin-1-yl)-2-(pyrrolidin-1-yl)quinoline

4-(Piperidin-1-yl)-2-(pyrrolidin-1-yl)quinoline

Cat. No.: B14860728
M. Wt: 281.4 g/mol
InChI Key: PVTFTTZKKLYQRU-UHFFFAOYSA-N
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Description

4-(Piperidin-1-yl)-2-(pyrrolidin-1-yl)quinoline is a heterocyclic compound that features both piperidine and pyrrolidine rings attached to a quinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperidin-1-yl)-2-(pyrrolidin-1-yl)quinoline typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of Piperidine and Pyrrolidine Rings: The piperidine and pyrrolidine rings can be introduced through nucleophilic substitution reactions. For instance, the quinoline derivative can be reacted with piperidine and pyrrolidine under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-(Piperidin-1-yl)-2-(pyrrolidin-1-yl)quinoline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride or potassium tert-butoxide as bases.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Piperidin-1-yl)-2-(pyrrolidin-1-yl)quinoline has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with various biological targets.

    Material Science: The compound can be used in the synthesis of novel materials with unique electronic properties.

    Biological Studies: It is used as a probe to study the interactions of quinoline derivatives with biological macromolecules.

Mechanism of Action

The mechanism of action of 4-(Piperidin-1-yl)-2-(pyrrolidin-1-yl)quinoline involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking, leading to modulation of their activity. The specific pathways involved depend on the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Piperidin-1-yl)quinoline
  • 2-(Pyrrolidin-1-yl)quinoline
  • 4-(Morpholin-1-yl)quinoline

Uniqueness

4-(Piperidin-1-yl)-2-(pyrrolidin-1-yl)quinoline is unique due to the presence of both piperidine and pyrrolidine rings, which confer distinct steric and electronic properties. This dual functionality allows for more versatile interactions with biological targets and materials, making it a valuable compound in various research fields.

Properties

Molecular Formula

C18H23N3

Molecular Weight

281.4 g/mol

IUPAC Name

4-piperidin-1-yl-2-pyrrolidin-1-ylquinoline

InChI

InChI=1S/C18H23N3/c1-4-10-20(11-5-1)17-14-18(21-12-6-7-13-21)19-16-9-3-2-8-15(16)17/h2-3,8-9,14H,1,4-7,10-13H2

InChI Key

PVTFTTZKKLYQRU-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=CC(=NC3=CC=CC=C32)N4CCCC4

Origin of Product

United States

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